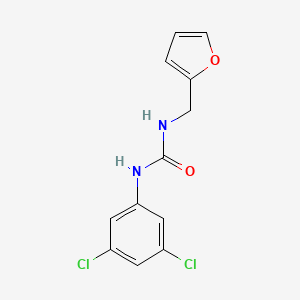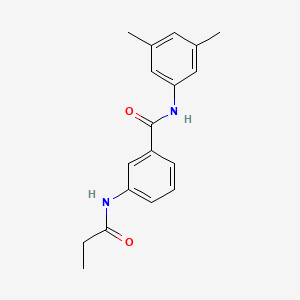![molecular formula C19H21NO3 B5420123 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B5420123.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one, also known as DAPK-1 inhibitor, is a chemical compound that has shown potential in the field of scientific research. This compound has been studied for its ability to inhibit the activity of DAPK-1, a protein kinase that plays a role in cell death and survival. In
Mecanismo De Acción
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor works by inhibiting the activity of this compound, a protein kinase that plays a role in cell death and survival. This compound is activated in response to various stress signals and can induce cell death through several mechanisms. By inhibiting this compound activity, this compound inhibitor can prevent cell death and promote cell survival.
Biochemical and Physiological Effects
This compound inhibitor has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, it has been found to protect neurons from cell death and improve cognitive function. Additionally, this compound inhibitor has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor in lab experiments is its specificity for this compound. This allows researchers to study the effects of inhibiting this compound activity without affecting other protein kinases. Additionally, this compound inhibitor has been found to have low toxicity in animal models, making it a safe compound to use in lab experiments.
One limitation of using this compound inhibitor in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals. Additionally, this compound inhibitor has a short half-life in vivo, meaning it is rapidly metabolized and excreted from the body. This can make it difficult to achieve sustained inhibition of this compound activity.
Direcciones Futuras
There are several future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor. One area of interest is its potential use in combination with other cancer therapies. It has been found to enhance the effectiveness of chemotherapy and radiation therapy in animal models. Additionally, further research is needed to determine the optimal dosing and administration of this compound inhibitor for maximum efficacy. Finally, more research is needed to determine the long-term safety and potential side effects of using this compound inhibitor in humans.
Conclusion
In conclusion, this compound inhibitor is a promising compound that has shown potential in the field of scientific research. Its ability to inhibit the activity of this compound makes it a promising candidate for developing new cancer therapies and treating neurodegenerative diseases. While there are limitations to using this compound inhibitor in lab experiments, its specificity and low toxicity make it a safe and effective compound to use. With further research, this compound inhibitor may prove to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor involves the reaction of 3,4-dimethoxyaniline with 4-ethylcinnamaldehyde in the presence of a catalyst. The product is then purified using column chromatography to obtain the final compound. This method has been reported in several research papers and has been found to be efficient in producing high yields of this compound inhibitor.
Aplicaciones Científicas De Investigación
3-[(3,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-2-propen-1-one inhibitor has been studied for its potential use in cancer treatment. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for developing new cancer therapies. Additionally, this compound inhibitor has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from cell death and improve cognitive function in animal models.
Propiedades
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-14-5-7-15(8-6-14)17(21)11-12-20-16-9-10-18(22-2)19(13-16)23-3/h5-13,20H,4H2,1-3H3/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPRCHRQNNHLM-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5420066.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5420083.png)

![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)



![3-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5420131.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5420137.png)
![5-[4-(4-methoxyphenyl)-1-piperazinyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5420145.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5420153.png)
![4-bromo-N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5420161.png)